Erythromycin A N-oxide
Description
Contextualization within Erythromycin (B1671065) Degradation and Related Substances
Erythromycin A, the primary active component of commercial erythromycin, is known for its instability, particularly in acidic environments. This instability leads to the formation of various degradation products, one of the most significant being anhydroerythromycin A. rsc.orgnih.gov This transformation occurs under acidic conditions, such as those found in the stomach, and involves an intramolecular dehydration reaction. nih.gov The process is understood to proceed through the formation of an erythromycin A-6,9-hemiketal, which then dehydrates to yield anhydroerythromycin A. nih.gov This degradation product is generally considered to be antibacterially inactive. rsc.org
Separately, erythromycin can undergo oxidation to form Erythromycin A N-oxide. This transformation involves the addition of an oxygen atom to the tertiary amine nitrogen on the desosamine (B1220255) sugar of the erythromycin molecule. ontosight.ai This N-oxidation can occur metabolically in the liver by cytochrome P450 enzymes and can also be achieved synthetically. ontosight.airesearchgate.net this compound is considered a metabolite of erythromycin and can, under reducing conditions, revert to Erythromycin A. toku-e.combioaustralis.com
The compound "Erythromycin, anhydro-, N-oxide" represents a molecule that has undergone both of these transformations. While direct and extensive studies on this specific dual-modified structure are limited, its formation is chemically plausible. It can be conceptualized as arising from the acidic degradation of this compound or the oxidation of anhydroerythromycin A.
Significance as a Synthetic Intermediate and Impurity in Macrolide Pharmaceuticals
The significance of erythromycin-related compounds extends beyond their degradation. This compound, in particular, serves as a valuable synthetic intermediate. It is a precursor in the synthesis of clarithromycin (B1669154), a semi-synthetic macrolide antibiotic with improved acid stability and a broader spectrum of activity compared to erythromycin. caymanchem.comnih.gov The synthesis of clarithromycin can be achieved by methylating this compound to produce 6-O-methylthis compound, which is subsequently reduced to yield clarithromycin. nih.gov
Given that this compound is a known impurity in commercial erythromycin preparations, its subsequent degradation to anhydroerythromycin N-oxide is a relevant consideration for pharmaceutical quality control. caymanchem.com The presence of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug manufacturing and regulation. Therefore, understanding the formation and characteristics of potential impurities like anhydroerythromycin N-oxide is essential for ensuring the safety and efficacy of macrolide antibiotics.
Compound Data Tables
Table 1: Erythromycin A
| Property | Value |
| Molecular Formula | C37H67NO13 |
| Molecular Weight | 733.93 g/mol |
| CAS Number | 114-07-8 |
Table 2: Anhydroerythromycin A
| Property | Value |
| Molecular Formula | C37H65NO12 |
| Molecular Weight | 715.91 g/mol |
| CAS Number | 23893-13-2 |
Table 3: this compound
| Property | Value |
| Molecular Formula | C37H67NO14 |
| Molecular Weight | 749.9 g/mol |
| CAS Number | 992-65-4 |
Table 4: Erythromycin, anhydro-, N-oxide
| Property | Value |
| Molecular Formula | C37H65NO13 |
| Molecular Weight | 731.91 g/mol |
| CAS Number | Not explicitly available |
Structure
2D Structure
Properties
IUPAC Name |
(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO14/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(52-34-28(40)24(38(11,12)46)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIPOVCSQJTWHA-RWJQBGPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50213784 | |
| Record name | Erythromycin, anhydro-, N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50213784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
992-65-4, 63950-90-3 | |
| Record name | Erythromycin A N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythromycin, anhydro-, N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythromycin, anhydro-, N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50213784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERYTHROMYCIN A N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9KL5GX5WQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation Pathways of Anhydroerythromycin N Oxide
Biogenic and Biosynthetic Considerations
Microbial Biotransformation and Cosynthesis
Microbial biotransformation is a key process where microorganisms modify chemical compounds, and it plays a significant role in the formation of erythromycin (B1671065) N-oxides. nih.govmedcraveonline.comresearchgate.net This process can occur alongside the primary fermentation for antibiotic production.
The enzymatic N-oxidation of erythromycin is catalyzed by specific types of enzymes. In microbial systems, this transformation is primarily carried out by monooxygenases.
Cytochrome P450 (P450s): These enzymes are versatile biocatalysts involved in a vast number of reactions, including the biosynthesis of natural products like erythromycin. nih.gov The bacterium responsible for erythromycin production, Saccharopolyspora erythraea, contains cytochrome P450 enzymes, such as P450eryF (CYP107A1), which is essential for the hydroxylation steps in the main erythromycin biosynthetic pathway. wikipedia.orgmdpi.comnih.gov While the primary role of P450eryF is C6-hydroxylation of the macrolide ring, the broader family of P450 enzymes is known to catalyze N-oxidation reactions. nih.govwikipedia.orgnih.gov The formation of erythromycin N-oxide involves the oxidation of the nitrogen atom on the desosamine (B1220255) sugar moiety of the erythromycin molecule. ontosight.ai
Flavin-Containing Monooxygenases (FMOs): FMOs are another class of enzymes that specialize in the oxidation of soft nucleophiles, particularly heteroatoms like nitrogen and sulfur. wikipedia.orgnsf.gov These enzymes use a flavin adenine (B156593) dinucleotide (FAD) prosthetic group, NADPH, and molecular oxygen to introduce a single oxygen atom into a substrate. wikipedia.org The N-oxidation of various compounds, including drugs, is a characteristic reaction catalyzed by FMOs. nsf.govnih.gov In microbial systems, FMOs contribute to the biotransformation of a wide array of compounds and are involved in the biosynthesis of antibiotics. nsf.govresearchgate.net Their ability to catalyze N-oxidation makes them a likely contributor to the formation of erythromycin N-oxide in microbial environments. wikipedia.orgnsf.gov
The general mechanism for these monooxygenases involves the activation of molecular oxygen to form a highly reactive oxygenating species that is then transferred to the nitrogen atom of the erythromycin molecule. nih.govwikipedia.org
Key Enzymes in N-Oxide Formation
| Enzyme Family | Cofactor/Prosthetic Group | General Function | Relevance to Erythromycin N-oxide |
|---|---|---|---|
| Cytochrome P450 (P450) | Heme | Catalyze a wide variety of oxidation reactions, including hydroxylation and N-oxidation. nih.gov | S. erythraea possesses P450 enzymes (e.g., P450eryF) essential for erythromycin biosynthesis. wikipedia.orgmdpi.com P450s are known to form N-oxide metabolites. ontosight.ai |
| Flavin-Containing Monooxygenases (FMO) | FAD, NADPH | Specialize in the oxidation of heteroatoms, particularly nitrogen and sulfur, in xenobiotics and other molecules. wikipedia.orgnsf.gov | FMOs are a primary enzymatic route for N-oxidation reactions in biological systems. nih.govresearchgate.net |
Erythromycin N-oxides have been identified and isolated directly from the fermentation broths of Saccharopolyspora erythraea, the industrial producer of erythromycin. wikipedia.orgtoku-e.comnih.gov
Research has confirmed the presence of Erythromycin A N-oxide as a minor analog within the erythromycin complex produced during fermentation. toku-e.combioaustralis.com Studies dating back to the early 1990s developed chromatographic methods, such as thin-layer and high-performance liquid chromatography (HPLC), to isolate this compound from the fermentation broth of S. erythraea. toku-e.combioaustralis.com
Furthermore, investigations into "cosynthesis" have shown that certain mutant strains of S. erythraea, which are blocked in the production of erythromycin itself, are capable of producing this compound. bioaustralis.com This indicates that the enzymatic machinery for N-oxidation is present and can act on erythromycin precursors or on erythromycin supplied externally.
Findings on Erythromycin N-Oxide in S. erythraea Fermentation
| Finding | Methodology | Source Organism | Reference |
|---|---|---|---|
| This compound is a minor analog of the Erythromycin complex. | Isolation from fermentation broth. | Saccharopolyspora erythraea | toku-e.combioaustralis.com |
| Isolation of this compound and pseudoerythromycin A hemiketal from broth. | Thin-layer and high-performance liquid chromatography (HPLC). | Saccharopolyspora erythraea | toku-e.combioaustralis.com |
| Cosynthesis of this compound by mutants blocked in erythromycin production. | Fermentation of mutant strains. | Saccharopolyspora erythraea | bioaustralis.com |
Pathways Involving N-Oxide Intermediates in Erythromycin Biosynthesis or Analog Production
The biosynthesis of erythromycin is a complex, multi-step process carried out by a large modular enzyme complex known as a polyketide synthase (PKS). mdpi.comnih.govnih.gov The pathway begins with a propionyl-CoA starter unit and six methylmalonyl-CoA extender units, which are assembled to form the 14-membered macrolactone ring, 6-deoxyerythronolide B (6-dEB). nih.govnih.gov This core structure then undergoes a series of post-PKS modifications, including hydroxylations and glycosylations, to yield the final active forms of erythromycin. mdpi.comresearchgate.net
The key steps in the formation of the main erythromycin analogs are:
Hydroxylation: The enzyme P450eryF catalyzes the hydroxylation of 6-dEB at the C-6 position to form erythronolide B (EB). wikipedia.orgnih.gov
Glycosylation: Two sugar residues, L-cladinose and D-desosamine, are attached to the erythronolide B core.
Further Hydroxylation and Methylation: The enzyme EryK catalyzes a hydroxylation at C-12, and the enzyme EryG performs a methylation on the mycarose (B1676882) sugar moiety, leading to the different erythromycin congeners (A, B, C, D). mdpi.compsu.edu
Based on current scientific understanding, an N-oxide is not considered a requisite intermediate in the primary biosynthetic pathway that leads to erythromycin A and its main analogs. mdpi.comresearchgate.net Instead, the formation of Erythromycin N-oxide is viewed as a subsequent biotransformation or metabolic side reaction. ontosight.aitoku-e.combioaustralis.com This N-oxidation occurs on the tertiary amine of the D-desosamine sugar after it has been attached to the macrolide ring. The enzymes responsible, likely P450s or FMOs, are part of the organism's broader metabolic machinery but are not core to the programmed assembly line of the main antibiotic product. nih.govwikipedia.org Therefore, while N-oxides are products of the erythromycin-producing organism, they are not intermediates in the production of other erythromycin analogs.
Analytical Methodologies for Characterization and Quantification of Anhydroerythromycin N Oxide
Chromatographic Techniques
Chromatography, particularly liquid chromatography, stands as the cornerstone for the analysis of erythromycin (B1671065) and its derivatives. These methods provide the necessary resolving power to separate impurities from the active pharmaceutical ingredient and from each other.
Liquid Chromatography (LC) Approaches
Both isocratic and gradient elution modes are employed in the liquid chromatographic analysis of erythromycin-related substances. Isocratic methods, which use a constant mobile phase composition, are often developed for the routine quantification of known impurities under stable conditions. For instance, an isocratic reversed-phase HPLC method was developed for the determination of erythromycin A oxime and its related substances using a mobile phase of 0.02 M phosphate (B84403) buffer (pH 6.5) and acetonitrile (B52724) in a 40:60 v/v ratio. maxwellsci.com This method successfully separated four known related substances in under 10 minutes. maxwellsci.com Another isocratic method for erythromycin and its related substances in tablets uses a C18 polymeric column with a mobile phase of 0.02 M potassium phosphate dibasic buffer (pH 9) and acetonitrile (60:40). nih.gov
Gradient elution, where the mobile phase composition is changed during the analytical run, is typically required for analyzing complex mixtures of impurities with a wider range of polarities. This approach allows for better separation of closely eluting peaks and is often used in stability studies where a variety of degradation products may be present. For example, a gradient method utilizing a mobile phase of 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol (B129727) was developed to separate erythromycin from nine different impurities. researchgate.net The ability to modify the mobile phase during the run is crucial for resolving complex impurity profiles that may include compounds like Anhydroerythromycin N-oxide alongside other degradation products.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for impurity profiling and stability testing of erythromycin. maxwellsci.com Stability-indicating HPLC methods are specifically designed to resolve the parent drug from any potential degradation products that might form under various stress conditions, such as exposure to acid, base, heat, or light. An HPLC method using a reversed-phase column at an elevated temperature (70°C) with a mobile phase of acetonitrile, methanol, 0.2 M ammonium acetate, and water (45:10:10:35) at pH 7.0 has been established as a stability-indicating assay. nih.gov
These methods are essential for tracking the formation of impurities like anhydroerythromycin A and erythromycin N-oxides over time. nih.govresearchgate.net The detection and quantification of such impurities are vital for maintaining the safety and efficacy profile of the drug product. UV detection is commonly used, with wavelengths typically set in the low range (205-215 nm) due to the weak UV absorbance of macrolide compounds. maxwellsci.comnih.gov
Column Chemistry and Mobile Phase Optimization for Anhydro-N-oxide Separation
The successful separation of Anhydroerythromycin N-oxide from erythromycin and other related substances heavily relies on the careful selection of the stationary phase (column chemistry) and the optimization of the mobile phase.
Column Chemistry: Due to the basic nature of erythromycin and its derivatives, which can cause poor peak shape (tailing) on traditional silica-based columns, specialized column chemistries are often required. maxwellsci.com Reversed-phase columns, particularly C18 and C8, are widely used. nih.gov Polymer-based or hybrid inorganic/organic columns are also evaluated as they can offer better stability and performance at the high pH levels often needed for these separations. nih.govresearchgate.net In one study comparing different reversed-phase columns, an Inertsil ODS C18 column provided the best peak symmetry and separation efficiency for erythromycin A oxime and its impurities. maxwellsci.com
Mobile Phase Optimization: Mobile phase parameters are critical for achieving the desired selectivity and resolution.
pH: The pH of the mobile phase is a dominant factor influencing the retention and peak shape of basic macrolides. maxwellsci.com An increase in pH generally leads to better separation and peak shape. maxwellsci.com However, an optimal pH must be chosen to balance resolution between all components; for instance, a pH of 6.5 was selected to resolve erythromycin A oxime from its related substances, as higher pH values caused certain peaks to co-elute. maxwellsci.com
Organic Modifier: Acetonitrile is frequently preferred over methanol as the organic modifier in the mobile phase, as it often provides better resolution for erythromycin compounds. maxwellsci.com The percentage of the organic modifier is adjusted to control the retention times of the analytes. maxwellsci.com
Buffer System: A buffer, such as phosphate or ammonium acetate, is incorporated into the mobile phase to control the pH and improve peak shape. nih.govnih.gov The concentration of the buffer is also optimized; a 0.02 M phosphate buffer was found to be effective in one method. maxwellsci.com
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | C18 Polymeric nih.gov | Inertsil ODS C18 (4.6x150 mm) maxwellsci.com | Reversed-phase column nih.gov |
| Mobile Phase | 0.02 M K2HPO4 (pH 9) : Acetonitrile (60:40) nih.gov | 0.02 M Phosphate buffer (pH 6.5) : Acetonitrile (40:60) maxwellsci.com | Acetonitrile : Methanol : 0.2 M Ammonium Acetate : Water (45:10:10:35), pH 7.0 nih.gov |
| Elution Mode | Isocratic nih.gov | Isocratic maxwellsci.com | Isocratic nih.gov |
| Detection | UV at 205 nm nih.gov | UV at 215 nm maxwellsci.com | Not Specified |
| Temperature | Not Specified | Not Specified | 70°C nih.gov |
Spectrometric Methods for Structural Elucidation and Detection
While chromatographic techniques separate the components of a mixture, spectrometric methods, particularly mass spectrometry, are indispensable for confirming the identity and elucidating the structure of unknown impurities.
Mass Spectrometry (MS) Applications
Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of erythromycin degradation products. researchgate.net It provides molecular weight information and fragmentation data that are crucial for structural confirmation.
For a compound like Anhydroerythromycin N-oxide, LC-MS would be the definitive identification technique. In positive electrospray ionization (ESI+) mode, the compound would be expected to show a protonated molecular ion [M+H]+. The mass of this ion would correspond to the molecular weight of anhydroerythromycin (loss of a water molecule from erythromycin) plus an additional oxygen atom for the N-oxide functionality.
Tandem mass spectrometry (MS/MS) is used to further confirm the structure by inducing fragmentation of the parent ion. The resulting product ion spectrum would be expected to show characteristic fragmentation patterns. For an N-oxide, a diagnostic loss of the N,N-dimethylhydroxylamine group can often be observed. nih.gov The fragmentation would also likely show losses characteristic of the anhydro-macrolide ring structure, providing conclusive evidence for the identity of Anhydroerythromycin N-oxide. For example, in the analysis of other erythromycin impurities, fragmentation of the protonated molecule at m/z 704 resulted in a product ion at m/z 546, corresponding to the loss of the cladinose (B132029) sugar. researchgate.net This type of fragmentation analysis allows for the precise localization of the structural modifications.
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]+ Ion (m/z) |
|---|---|---|---|
| Erythromycin A | C37H67NO13 | 733.9 | 734.5 |
| Anhydroerythromycin A | C37H65NO12 | 715.9 | 716.5 |
| Erythromycin A N-oxide | C37H67NO14 | 749.9 caymanchem.com | 750.9 |
| Anhydroerythromycin N-oxide | C37H65NO13 | 731.9 | 732.9 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive elucidation of the three-dimensional structure of organic molecules in solution. nih.govnih.gov For complex macrocyclic structures like Anhydroerythromycin N-oxide, NMR provides critical information on stereochemistry and conformational dynamics. nih.govpsu.edu
While specific NMR data for Anhydroerythromycin N-oxide is not widely published, extensive studies on the closely related Anhydroerythromycin A serve as a direct methodological precedent. These studies used a combination of 1D and 2D NMR experiments (e.g., COSY, NOESY) and molecular modeling to determine the stereochemistry at the spiro carbon (C-9) as 9R and to characterize its significant conformational flexibility in solution. nih.gov
The conformation of the 14-membered macrolide ring is not static; it can exist in equilibrium between different shapes, often described as 'folded-in' or 'folded-out' conformations. psu.edursc.org NMR techniques, particularly those measuring the Nuclear Overhauser Effect (nOe), can establish through-space proximities between protons, allowing researchers to build a detailed model of the molecule's preferred shape(s) in solution. psu.eduresearchgate.net Such conformational analyses are vital for understanding structure-activity relationships. psu.edu
Evaporative Light Scattering Detection (ELSD) in LC Method Development
Evaporative Light Scattering Detection (ELSD) is a valuable detector for liquid chromatography, especially for compounds that lack a strong UV chromophore, as is common for many macrolide antibiotics and their derivatives. nih.gov Its detection principle is based on the mass of the analyte rather than its optical properties. knauer.net
The process involves three steps:
Nebulization: The HPLC eluent is converted into a fine aerosol of droplets.
Evaporation: The droplets pass through a heated drift tube, where the volatile mobile phase is evaporated, leaving behind solid particles of the non-volatile analyte.
Detection: A light beam (often a laser) is directed at the stream of analyte particles, and a photodetector measures the amount of scattered light, which is proportional to the mass of the compound. knauer.net
A key advantage of ELSD is its compatibility with gradient elution, which is often necessary to resolve complex mixtures of related substances in erythromycin samples. researchgate.netnih.gov This makes it superior to refractive index detection for method development and routine analysis. nih.gov ELSD is often used during the development of LC-MS methods because the mobile phase requirements (volatility) are essentially the same. researchgate.netnih.gov
Table 3: Comparison of ELSD and UV Detection for Anhydroerythromycin N-oxide Analysis
| Feature | UV Detector | Evaporative Light Scattering Detector (ELSD) |
| Principle | Measures absorption of light by chromophores | Measures light scattered by non-volatile analyte particles |
| Universality | Requires a chromophore in the analyte | Universal detector for any non-volatile analyte |
| Gradient Compatibility | Compatible, but baseline drift can occur | Fully compatible with gradient elution |
| Sensitivity | High for strong chromophores | Good, especially with modern instruments |
| Response | Proportional to concentration and molar absorptivity | Proportional to mass |
Reference Standards and Library Generation for Identification
The unambiguous identification and quantification of Anhydroerythromycin N-oxide rely on the availability of high-purity, certified reference standards. usp.orgsigmaaldrich.com These standards are essential for method validation and serve as the benchmark against which unknown samples are compared. researchgate.net
Commercially available analytical standards of this compound provide the authentic material needed for several critical functions: usp.orgscbt.com
Identity Confirmation: The retention time in an HPLC system and the mass spectrum of a peak in a sample must match those of the reference standard under identical conditions to confirm the compound's identity.
Quantification: A calibration curve generated from known concentrations of the reference standard is used to accurately determine the amount of the compound in a sample.
Spectral Library Generation: High-resolution mass spectra and MS/MS fragmentation spectra of the reference standard are acquired and stored in a spectral library. researchgate.net When analyzing samples, the spectra of unknown peaks can be searched against this library for rapid and confident identification.
The reference standard for this compound is characterized by its specific CAS number (992-65-4) and molecular formula (C₃₇H₆₇NO₁₄). toku-e.comscbt.com Similarly, standards for related compounds like Anhydroerythromycin A (CAS 23893-13-2) are also crucial for comprehensive impurity profiling. sigmaaldrich.com
Structural Elucidation and Isomeric Considerations of Anhydroerythromycin N Oxide
Detailed Spectroscopic Characterization (NMR, MS) to Confirm Anhydro- and N-oxide Moieties
The confirmation of the anhydro- and N-oxide moieties in anhydroerythromycin N-oxide relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation patterns. For erythromycin (B1671065) and its derivatives, LC-MS (Liquid Chromatography-Mass Spectrometry) is often employed. The mass spectrum of erythromycin A typically shows a prominent ion at m/z 734.46. lcms.cz The formation of the N-oxide derivative involves the addition of an oxygen atom to the tertiary amine group on the desosamine (B1220255) sugar, resulting in a molecular weight increase of 16 amu. researchgate.netmdpi.com Thus, erythromycin A N-oxide has a molecular weight of 749.9 g/mol . caymanchem.comtoku-e.com The anhydro- form of erythromycin results from an acid-catalyzed intramolecular dehydration, leading to the formation of a spiroketal structure. This process involves the loss of a water molecule, resulting in a decrease in molecular weight by 18 amu. Therefore, anhydroerythromycin N-oxide, which possesses both the N-oxide and anhydro modifications, would have a molecular weight that reflects both of these changes from the parent erythromycin molecule.
During mass spectrometric analysis, thermal degradation within the ion source can sometimes lead to the in-source fragmentation of erythromycin, producing ions that could be mistaken for actual impurities. lcms.cz For instance, fragments of erythromycin at m/z 576.3, 558.3, and 540.4 have been observed. lcms.cz Careful optimization of MS parameters, such as the ion transfer tube temperature, is critical to minimize such artifacts and ensure that the detected ions correspond to genuine related substances. lcms.czthermofisher.com
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the precise structural elucidation of the anhydro- and N-oxide functionalities. While specific NMR data for anhydroerythromycin N-oxide is not extensively detailed in the provided search results, the principles of NMR analysis of erythromycin derivatives are well-established. The formation of the N-oxide would lead to characteristic downfield shifts of the signals corresponding to the protons and carbons near the nitrogen atom of the desosamine sugar. Similarly, the formation of the anhydro spiroketal structure would result in significant changes in the chemical shifts and coupling constants of the protons and carbons in the macrolide ring, particularly around the C-6, C-9, and C-12 positions, which are involved in the cyclization.
The following table summarizes the key mass spectrometric information for erythromycin A and its relevant derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spec Observations |
| Erythromycin A | C₃₇H₆₇NO₁₃ | 733.93 pharmaffiliates.com | Prominent ion at m/z 734.46 lcms.cz |
| This compound | C₃₇H₆₇NO₁₄ | 749.9 caymanchem.comtoku-e.com | Molecular weight increase of 16 amu from Erythromycin A |
| Anhydroerythromycin A | C₃₇H₆₅NO₁₂ | 715.93 | Molecular weight decrease of 18 amu from Erythromycin A |
| Anhydroerythromycin N-oxide | C₃₇H₆₅NO₁₃ | 731.93 | Reflects both N-oxidation and dehydration |
Stereochemical Investigations and Determination of Configuration (e.g., X-ray structure studies)
The stereochemistry of erythromycin derivatives is complex, with numerous chiral centers. The acid-catalyzed degradation of erythromycin A to anhydroerythromycin A introduces a new chiral center at the C-9 spiro carbon. nih.govresearchgate.net The determination of the stereochemistry at this new center, as well as the retention of configuration at the other 18 chiral centers, is crucial for a complete structural understanding.
While a specific X-ray crystal structure for anhydroerythromycin N-oxide was not found in the provided results, studies on the closely related anhydroerythromycin A have been conducted. The three-dimensional structure of anhydroerythromycin A was determined using a combination of NMR and molecular modeling, and the relative stereochemistry of its 2'-acetate derivative was confirmed by X-ray crystallography. nih.govresearchgate.net These studies unequivocally established that both compounds possess a 9R stereochemistry. nih.gov It is plausible that anhydroerythromycin N-oxide would also exhibit this same 9R configuration at the spiro-carbon, as the N-oxidation of the desosamine sugar is unlikely to influence the stereochemical outcome of the intramolecular cyclization that forms the anhydro structure.
The epoxidation of the C12-21 double bond in certain anhydroerythromycin derivatives has also been studied, with single-crystal X-ray analysis confirming the stereospecificity of the reaction. mdpi.com This highlights the utility of X-ray crystallography in unambiguously determining the stereochemical features of these complex molecules.
Identification within Complex Mixtures of Erythromycin Related Substances
The identification of anhydroerythromycin N-oxide within a complex mixture of erythromycin-related substances requires analytical methods that can effectively separate and distinguish it from structurally similar compounds.
This compound is a known impurity in commercial erythromycin preparations and can also be formed as a metabolite. caymanchem.comtoku-e.com It has the molecular formula C₃₇H₆₇NO₁₄ and a molecular weight of 749.9 g/mol . caymanchem.comtoku-e.comnih.govscbt.com The primary distinguishing feature between anhydroerythromycin N-oxide and erythromycin N-oxides is the presence of the anhydro spiroketal structure in the former. This structural difference results in a lower molecular weight for anhydroerythromycin N-oxide due to the loss of a water molecule. This mass difference is readily detectable by mass spectrometry. Chromatographic techniques, such as HPLC, would also be expected to separate these compounds due to differences in their polarity and three-dimensional shape.
Anhydroerythromycin A is a principal degradation product of erythromycin A, formed under acidic conditions. nih.gov The key difference between anhydroerythromycin N-oxide and anhydroerythromycin is the N-oxide moiety on the desosamine sugar of the former. This results in a 16 amu increase in molecular weight for the N-oxide derivative, which can be easily identified by mass spectrometry. researchgate.netmdpi.com Again, chromatographic separation would likely be effective due to the polarity difference introduced by the N-oxide group.
The identification of anhydro-N-demethylerythromycin A within a mixture of erythromycin-related substances presents a further analytical challenge. N-demethylerythromycin A is a known related substance of erythromycin. pharmaffiliates.com The formation of anhydro-N-demethylerythromycin A would involve both the intramolecular dehydration to form the spiroketal and the loss of a methyl group from the nitrogen atom of the desosamine sugar. This would result in a distinct molecular weight that would allow for its identification using mass spectrometry. Distinguishing it from other demethylated and anhydro derivatives would rely on a combination of precise mass measurement and chromatographic separation. researchgate.netcaymanchem.com
The following table summarizes the key characteristics used to distinguish anhydroerythromycin N-oxide from related substances.
| Compound | Key Structural Difference from Anhydroerythromycin N-oxide | Differentiating Analytical Technique |
| This compound | Lacks the anhydro spiroketal structure | Mass Spectrometry (different molecular weight), Chromatography (different polarity) |
| Anhydroerythromycin A | Lacks the N-oxide moiety | Mass Spectrometry (different molecular weight), Chromatography (different polarity) |
| Anhydro-N-demethylerythromycin A | Lacks one methyl group on the nitrogen atom | Mass Spectrometry (different molecular weight) |
Computational Approaches in Structural Confirmation (e.g., Composition Formula Predictor Software, Molecular Modelling)
Computational chemistry plays a significant role in confirming the structures of complex molecules like erythromycin derivatives. Composition formula predictor software, often integrated with high-resolution mass spectrometry (HRMS) data, can be used to determine the elemental composition of an unknown compound based on its accurate mass. researchgate.net This is particularly useful in identifying degradation products and impurities.
Molecular modeling techniques, such as static simulation and molecular dynamics, can be employed to predict the three-dimensional structure of molecules and to understand their conformational flexibility. nih.govresearchgate.net For instance, molecular modeling has been used to investigate the interactions of erythromycin derivatives with the ribosome. nih.govproquest.com In the context of anhydroerythromycin A, molecular modeling, in conjunction with NMR data, was instrumental in determining its three-dimensional structure and the stereochemistry at the C-9 spiro carbon. nih.govresearchgate.net Similar computational approaches could be applied to anhydroerythromycin N-oxide to predict its most stable conformation and to further support its structural elucidation.
Synthetic Pathways and Chemical Modifications Involving Anhydroerythromycin N Oxide Intermediates
Synthesis of N-Oxide Derivatives as Precursors for Anhydro-Formation
The journey towards anhydroerythromycin N-oxide and its subsequent use in synthesis begins with the controlled oxidation of the tertiary amine present in the desosamine (B1220255) sugar of the parent erythromycin (B1671065) molecule. This initial N-oxidation is a critical step that paves the way for the subsequent acid-catalyzed dehydration to form the anhydro- ring structure.
Chemoselective Oxidation of Tertiary Amines to N-oxides
The conversion of the tertiary amine in erythromycin to its corresponding N-oxide is a foundational step in the synthesis of many advanced derivatives. This reaction must be performed with a high degree of chemoselectivity to avoid unwanted oxidation at other sensitive sites within the complex macrolide structure.
Various oxidizing agents have been employed for this purpose, with organic peroxyacids like meta-chloroperbenzoic acid (m-CPBA) being a common choice. nih.gov For instance, the treatment of an erythromycin A derivative, specifically (9S)-9,11-O-isopropylidene-2',4''-O-bis(benzoyl)-12,21-anhydro-9-dihydroerythromycin A, with m-CPBA results in the oxidation of both the C12-21 double bond and the tertiary amine, yielding the corresponding N-oxide. nih.gov Other oxidizing systems, such as hydrogen peroxide in acetic acid, have also been utilized for the N-oxidation of various heterocyclic compounds, demonstrating the versatility of this transformation. future4200.com The choice of oxidant and reaction conditions is crucial to ensure that the desired N-oxide is formed efficiently without significant degradation of the macrolide core.
It is noteworthy that in some synthetic schemes, the N-oxidation is performed on an erythromycin derivative that has already undergone other modifications. For example, the preparation of 8,9-anhydroerythromycin B 6,9-hemiketal N-oxide starts from erythromycin B N-oxide, which is then treated with glacial acetic acid to induce the anhydro- formation. googleapis.com This highlights that the sequence of synthetic steps can be varied to achieve the desired intermediate.
Considerations for N-oxide Solubility and Handling in Synthesis
The physical properties of erythromycin N-oxide derivatives, particularly their solubility, play a significant role in their synthesis and purification. Erythromycin A N-oxide is reported to be soluble in a range of common organic solvents, including water, ethanol (B145695), methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). toku-e.comcaymanchem.com This solubility profile facilitates its use in various reaction media. In contrast, the parent erythromycin has limited solubility in aqueous buffers, often requiring initial dissolution in an organic solvent like ethanol before dilution with an aqueous solution. caymanchem.com
The handling and purification of these N-oxide intermediates often involve standard laboratory techniques. For example, after the synthesis of 8,9-anhydroerythromycin B 6,9-hemiketal N-oxide, the crude product is dissolved in chloroform, washed with water to neutrality, dried, and then purified by chromatography on silica (B1680970) gel. googleapis.com The final crystalline product can be obtained through recrystallization from a solvent system like chloroform-n-heptane. googleapis.com
| Compound | Molecular Formula | Molecular Weight | Solubility |
| This compound | C37H67NO14 | 749.9 g/mol | Water, Ethanol, Methanol, DMF, DMSO toku-e.comcaymanchem.com |
| Erythromycin | C37H67NO13 | 733.9 g/mol | Soluble in Ethanol, DMSO, DMF; Sparingly soluble in aqueous buffers caymanchem.com |
Reactions on Anhydro-Macrolides Containing N-Oxide Functions
Once the anhydroerythromycin N-oxide intermediate is synthesized, it becomes a substrate for a variety of chemical reactions aimed at introducing new functional groups and modifying the macrolide scaffold. The N-oxide group itself can participate in reactions or be used as a protecting group that is later removed.
Hydroxylation Reactions on N-Oxide of Anhydro-Hemiketals
The anhydro-hemiketal N-oxide structure is amenable to further oxidation, including hydroxylation reactions. For example, the oxidation of 8,9-anhydroerythromycin B 6,9-hemiketal N-oxide with reagents like hydrogen peroxide and osmium tetroxide or with m-chloroperbenzoic acid can lead to the introduction of a hydroxyl group. googleapis.com Specifically, treatment with m-chloroperbenzoic acid can yield 8-hydroxyerythromycin N-oxide derivatives. googleapis.com These hydroxylation reactions are crucial for creating new chiral centers and for the synthesis of analogues with potentially altered biological activity. Hydroxylation reactions are fundamental in biochemistry for the biosynthesis and degradation of various molecules. nih.gov
Reduction of N-Oxide to Generate Specific Epoxides or Other Functionalities
The N-oxide functionality in anhydroerythromycin derivatives can be selectively reduced to regenerate the tertiary amine. This reduction is often a key step in multi-step synthetic sequences. For instance, after the oxidation of a C12-21 alkene-containing erythromycin derivative with m-CPBA to form a C12-21 epoxide N-oxide, the N-oxide can be reduced using sodium sulfite (B76179) to yield the desired epoxide while restoring the tertiary amine. nih.gov This strategy allows for the selective modification of other parts of the molecule while the amine is "protected" as the N-oxide. The ability to revert the N-oxide to the parent amine under reducing conditions is a facile and synthetically useful transformation. toku-e.combioaustralis.com
Role in the Synthesis of Novel Erythromycin Analogues and Ketolides
The ultimate goal of synthesizing and modifying anhydroerythromycin N-oxide intermediates is often the creation of novel erythromycin analogues, most notably the ketolides. caymanchem.com Ketolides are a class of semi-synthetic macrolides characterized by the replacement of the L-cladinose sugar at the C-3 position with a keto group. nih.gov This structural modification, along with others on the macrolactone ring, results in antibiotics with potent activity against macrolide-resistant bacteria. nih.gov
Anhydroerythromycin N-oxide derivatives serve as crucial precursors in the synthetic pathways leading to ketolides. The chemical handles provided by the anhydro- structure and the N-oxide group allow for the necessary transformations to build the complex architecture of ketolides. caymanchem.com For example, the modifications at the C-8 and C-9 positions, which can be initiated from anhydro- intermediates, are part of the broader strategy to develop these next-generation antibiotics. googleapis.com The development of ketolides like telithromycin (B1682012) and ABT-773 represents a significant advancement in combating respiratory tract pathogens. nih.gov
Modification of C10-Methyl Group via Anhydro-N-oxide Intermediates
The C10-methyl group of erythromycin is typically unreactive. However, its functionalization can be achieved through the formation of a 10,11-anhydro-N-oxide intermediate. This strategic approach enhances the reactivity of the C10 position, paving the way for various chemical modifications.
A key strategy involves the transformation of clarithromycin (B1669154) into 10,11-anhydro-6-O-methylerythromycin, which is then oxidized to its N-oxide form. mdpi.com The presence of the N-oxide protects the amino group during subsequent reactions. mdpi.com This intermediate can then undergo reactions such as halogenation. For instance, the use of N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can introduce a halogen at the C10-methyl group, forming an allylic halide. mdpi.com NCS has been reported to be a more efficient reagent in this transformation, providing a higher yield. mdpi.com
These halogenated intermediates are valuable for further derivatization. For example, they can participate in cross-coupling reactions. Under Stille conditions, both regioisomeric allylic bromides can react to yield a product substituted at the C10-methyl group via a common π-allylic palladium complex. researchgate.net Similarly, Negishi coupling conditions with trimethylalane can lead to the formation of the 10-ethyl homologue. researchgate.net
Another avenue for modification is the introduction of amino groups. The C10-methylene group in the anhydro-N-oxide intermediate, being part of an α,β-unsaturated carbonyl system, is susceptible to reaction with heteroatom nucleophiles. mdpi.com Nucleophiles like benzylamine (B48309) and phenethylamine (B48288) readily add to this system in a conjugate addition reaction. mdpi.com
The general pathway for activating and modifying the C10-methyl group is summarized in the table below:
| Step | Reactant(s) | Product(s) | Purpose |
| 1 | Clarithromycin | 10,11-anhydro-6-O-methylerythromycin | Creation of the anhydro backbone |
| 2 | Hydrogen peroxide in methanol | 10,11-anhydro-6-O-methylerythromycin N-oxide | Protection of the amino group and activation of the C10 position |
| 3 | NCS or NBS | Allylic halide at C10 | Introduction of a leaving group for further substitution |
| 4 | Various nucleophiles (e.g., organostannanes, organozincs, amines) | C10-substituted anhydroerythromycin derivatives | Functionalization of the C10-methyl group |
Reactivity of C12-21 Alkene in Anhydro-Derivatives with N-Oxide Presence
The formation of the anhydro- N-oxide intermediate also influences the reactivity of other parts of the macrolide structure, notably the C12-21 alkene. While the primary focus of forming the anhydro-N-oxide is often the activation of the C10-methyl group, the resulting electronic changes across the conjugated system can affect the reactivity of the double bond between C12 and C21.
The presence of the N-oxide can influence stereoselectivity in reactions involving the C12-21 double bond. For instance, in the context of creating derivatives with modifications at C12, epoxidation of a C12-methylene macrolide with agents like m-chloroperbenzoic acid (mCPBA) can occur concurrently with the oxidation of the tertiary amino group to the N-oxide. mdpi.com This N-oxide can then be selectively reduced, for example, with sodium thiosulfate, to yield the desired epoxide at the C12-21 position with high stereoselectivity. mdpi.com The epoxidation typically occurs from the beta face of the macrocycle. mdpi.com
The resulting epoxide can then be opened by nucleophiles to introduce substituents at the C21 position, effectively leading to a C12-alkyl derivative. For example, reaction with dimethylcuprate can add a methyl group at C21, resulting in a 12-ethyl derivative. mdpi.com
Furthermore, the electron-deficient nature of the α,β-unsaturated carbonyl system in the anhydro-N-oxide intermediate can make the C12-21 alkene susceptible to cycloaddition reactions. For example, (3+2) dipolar cycloaddition reactions with reagents like trimethylsilyl (B98337) diazomethane (B1218177) can lead to the formation of a spirocycle at the C10 position, demonstrating the extended reactivity of the conjugated system. mdpi.com
The following table outlines key reactions involving the C12-21 alkene in anhydro-N-oxide derivatives:
| Reaction Type | Reagent(s) | Product Feature | Significance |
| Epoxidation | mCPBA | Stereoselective epoxide formation at C12-21 | Creation of a reactive intermediate for further functionalization |
| Epoxide Opening | Dimethylcuprate | Addition of a methyl group at C21 | Synthesis of C12-ethyl derivatives |
| Cycloaddition | Trimethylsilyl diazomethane | Spirocycle formation at C10 | Demonstrates the extended reactivity of the conjugated system |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
